molecular formula C16H17NO2 B2588333 3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one CAS No. 1477476-75-7

3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one

Cat. No.: B2588333
CAS No.: 1477476-75-7
M. Wt: 255.317
InChI Key: KFJKJJDAFUVUQH-CMDGGOBGSA-N
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Description

3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one is a high-purity chemical compound provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound belongs to the class of 1,3-disubstituted prop-2-en-1-one derivatives, which are characterized by an electrophilic α,β-unsaturated carbonyl moiety. This functional group acts as a Michael acceptor, allowing these compounds to interact with cysteine-dependent signal transduction pathways. Recent research has identified specific derivatives within this chemical class as promising hits for attenuating neutrophilic inflammation . These enone-based derivatives are investigated for their potential to inhibit key neutrophil-mediated inflammatory processes, including the production of superoxide anions and the release of elastase, which are triggered by agonists like N-formyl-Met-Leu-Phe (fMLF) . The mechanism of action for potent analogues is associated with the attenuation of various mitogen-activated protein kinases (MAPKs) and the Akt signaling pathway . As a research chemical, it is primarily of interest in medicinal chemistry for the development of new anti-inflammatory agents and in pharmacological studies aiming to understand neutrophil function. CAS Number: 1477476-75-7 Molecular Formula: C₁₆H₁₇NO₂ Molecular Weight: 255.32 g/mol

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-17(2)9-8-16(18)14-5-4-13-11-15(19-3)7-6-12(13)10-14/h4-11H,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJKJJDAFUVUQH-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one, also known as DMAN, is a synthetic compound with promising biological activities, particularly in the field of cancer research. Its structure includes a dimethylamino group and a methoxy-naphthalene moiety, which contribute to its pharmacological properties.

  • Molecular Formula : C16_{16}H17_{17}NO2_2
  • Molecular Weight : 255.317 g/mol
  • CAS Number : 1477476-75-7
  • Purity : Typically ≥ 95% .

The biological activity of DMAN is primarily attributed to its ability to interact with cellular targets involved in cancer proliferation and apoptosis. Research indicates that DMAN may exert its effects through:

  • Inhibition of Tubulin Polymerization : Similar to other known antitumor agents, DMAN disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .
  • Targeting Specific Kinases : Preliminary studies suggest that DMAN may inhibit specific kinases involved in cancer cell survival and proliferation pathways .

Biological Activity and Efficacy

Recent studies have highlighted the antiproliferative effects of DMAN across various cancer cell lines. The following table summarizes its cytotoxic effects measured by IC50_{50} values:

Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast)0.64 - 3.24
MDA-MB-2310.28 - 1.32
HCT-1160.79
A549 (Lung)0.41

Case Studies

Several case studies have investigated the biological effects of DMAN:

  • Antiproliferative Activity :
    • In vitro studies demonstrated that DMAN significantly inhibits the growth of MCF-7 breast cancer cells, with IC50_{50} values comparable to established chemotherapeutics like CA-4 .
    • Flow cytometry analysis revealed that DMAN induces G2/M phase arrest in MCF-7 cells, leading to increased apoptosis as evidenced by caspase activation assays.
  • Mechanistic Studies :
    • Research has shown that DMAN interacts at the colchicine-binding site on tubulin, causing destabilization of microtubules, which is critical for mitotic spindle formation during cell division .
  • Synergistic Effects :
    • Combination studies with other anticancer agents suggest that DMAN may enhance the efficacy of existing therapies through synergistic mechanisms, potentially reducing necessary dosages and associated side effects .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to 3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies suggest that modifications in the naphthyl moiety can enhance antimicrobial efficacy, making it a candidate for further development in anti-tubercular therapies .

1.2 Anticancer Activity

Compounds with similar structural frameworks have shown promising anticancer properties. For instance, chalcone derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the dimethylamino group is believed to play a crucial role in enhancing the cytotoxicity of these compounds against various cancer cell lines .

1.3 Neuroprotective Effects

There is emerging evidence that certain derivatives of this compound may offer neuroprotective benefits. Studies suggest that these compounds can modulate neurotransmitter levels and exhibit antioxidant properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

2.1 Organic Photonic Devices

The compound's unique electronic properties make it suitable for applications in organic photonic devices. Research has demonstrated that derivatives can be utilized in organic light-emitting diodes (OLEDs) and organic solar cells due to their ability to generate and transport charge carriers efficiently . The incorporation of this compound into polymer matrices can enhance the performance characteristics of these devices.

2.2 Nonlinear Optical Materials

This compound has been investigated for its nonlinear optical (NLO) properties. As an NLO material, it could be used in applications such as frequency doubling and optical switching, which are critical for developing advanced photonic systems .

Chemical Intermediate

Due to its versatile structure, this compound serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and dyes. The ability to modify its structure through simple chemical reactions allows for the development of tailored compounds with specific functionalities .

Case Studies and Research Findings

Study/Research Focus Findings
Study on Antimicrobial Activity Evaluated against Mycobacterium tuberculosisSignificant inhibition observed; MIC values were comparable to standard treatments
Anticancer Activity Research Tested on various cancer cell linesInduced apoptosis; enhanced cytotoxicity noted with structural modifications
Neuroprotective Potential Investigated effects on neurotransmitter modulationDemonstrated antioxidant activity; potential application in neurodegenerative disease treatment
Organic Photonic Devices Application in OLEDs and solar cellsImproved charge transport properties; enhanced device efficiency noted

Comparison with Similar Compounds

Substituent Variations in Chalcone Derivatives

The table below compares substituents and key structural features of 3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one with related compounds:

Compound Name α-Position Substituent β-Position Substituent Key Features Reference
This compound 6-methoxy-2-naphthyl Dimethylamino Electron-rich naphthyl; intramolecular charge transfer
(E)-1-(2-Hydroxyphenyl)-3-(6-methoxy-2-naphthyl)prop-2-en-1-one (Compound I) 6-methoxy-2-naphthyl 2-hydroxyphenyl Hydrogen-bonding via -OH; dihedral angle: 40.5–41.2° (naphthyl vs. pyridine)
(E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one 4-(trifluoromethyl)phenyl 4-(dimethylamino)phenyl Strong electron-withdrawing CF₃ group; MAO inhibition (IC₅₀ data needed)
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one 4-fluorophenyl Dimethylamino Electron-withdrawing F; intermediate for heterocyclic synthesis
3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one 2-pyridyl Dimethylamino Pyridine coordination site; molecular weight: 176.22 g/mol

Structural Insights :

  • Dihedral Angles: In compound I, the dihedral angle between the naphthyl and pyridine rings (40.5–41.2°) indicates moderate planarity disruption, affecting π-π stacking . For the target compound, similar steric interactions between the naphthyl and dimethylamino groups may reduce planarity compared to simpler phenyl analogs.
  • Hydrogen Bonding: Compound I forms C–H···O bonds, enhancing crystal packing , whereas the dimethylamino group in the target compound may participate in weaker van der Waals interactions.

Electronic and Optical Properties

  • Donor-π-Acceptor (D-π-A) Systems: The target compound’s dimethylamino and naphthyl groups create a D-π-A system, as seen in DFT studies of (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-2-yl)prop-2-en-1-one. These systems exhibit nonlinear optical (NLO) properties due to intramolecular charge transfer, making them candidates for optoelectronic applications .

Q & A

Basic: What are the standard synthetic protocols for preparing 3-(Dimethylamino)-1-(6-methoxy-2-naphthyl)prop-2-en-1-one?

Answer:
The compound is synthesized via the Claisen-Schmidt condensation reaction between 6-methoxy-2-naphthaldehyde and 3-(dimethylamino)acetophenone derivatives. Key steps include:

  • Reagents : 6-Methoxy-2-naphthaldehyde (1.86 g, 0.01 mol) and 3-(dimethylamino)acetophenone (or analogous ketone) in methanol (25 mL).
  • Base : 40% KOH solution (5 mL) is added to the stirred mixture.
  • Reaction Time : Overnight stirring at room temperature.
  • Purification : The product is filtered and recrystallized from ethyl acetate to yield colorless crystals (m.p. 427–429 K) .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the primary method. Key methodologies:

  • Data Collection : Using a Nonius KappaCCD or Bruker APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) at 120 K.
  • Structure Solution : SHELXS-97 for phase determination via direct methods.
  • Refinement : SHELXL-97 for least-squares refinement against F2F^2, with anisotropic displacement parameters for non-H atoms.
  • Visualization : ORTEP-3 for molecular graphics and torsion angle analysis (e.g., C–C–C–O torsion = 23.0° in the enone fragment) .

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